molecular formula C3H6KNS2 B7768296 CID 31396

CID 31396

Cat. No. B7768296
M. Wt: 159.32 g/mol
InChI Key: TVPFLPJBESCUKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 31396 is a useful research compound. Its molecular formula is C3H6KNS2 and its molecular weight is 159.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Systems and Protein Function : CID is used for reversible and spatiotemporal control of protein function in cells, addressing biological problems inaccessible by genetic interference methods. It has applications in studying signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and have potential for in vivo applications (Ma et al., 2023).

  • Cell Biology : CID techniques help in solving problems in cell biology, particularly in understanding lipid second messengers and small GTPases. This application resolves the "signaling paradox" in cellular communication (DeRose, Miyamoto, & Inoue, 2013).

  • Protein-Protein Interactions : CID can be used to control protein localization in living cells with high spatiotemporal resolution, particularly useful in studying cell signaling networks (Aonbangkhen et al., 2018).

  • Stem Cell Therapy : CID is employed in induced pluripotent stem cell-derived rejuvenated T cell therapy. It introduces a suicide gene therapy mechanism as a safety measure against the tumorigenic potential of undifferentiated cells (Ando et al., 2015).

  • Mass Spectrometry : CID is utilized in collision-induced dissociation techniques for generating fragmentation products in liquid chromatography/mass spectrometry analysis, aiding in structure interpretation of complex samples (Zhang et al., 2009).

  • Molecular Tool Development : CID has been used to create novel chemical inducers for controlling the dimerization of engineered FKBP12-containing fusion proteins. This application has implications for studying intracellular signaling events and potential medical applications in gene and cell therapies (Keenan et al., 1998).

properties

IUPAC Name

potassium;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPFLPJBESCUKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.